molecular formula C12H14F2N2O2S B2973477 N-(4-(dimethylamino)but-2-yn-1-yl)-3,5-difluorobenzenesulfonamide CAS No. 1396865-90-9

N-(4-(dimethylamino)but-2-yn-1-yl)-3,5-difluorobenzenesulfonamide

Cat. No.: B2973477
CAS No.: 1396865-90-9
M. Wt: 288.31
InChI Key: BLBALOIPTKKBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of these compounds often contains multiple bonds, rotatable bonds, double bonds, triple bonds, secondary amide(s) (aliphatic), and tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and are often dependent on the specific conditions of the reaction .


Physical and Chemical Properties Analysis

These compounds often have unique properties that enable advancements in fields like pharmaceuticals, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used.

Safety and Hazards

Safety information for similar compounds indicates that they may pose certain hazards. For example, 1- [4- (dimethylamino)but-2-yn-1-yl]-5-methylpyrrolidin-2-one has hazard statements H315, H318, H335, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-3,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2S/c1-16(2)6-4-3-5-15-19(17,18)12-8-10(13)7-11(14)9-12/h7-9,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBALOIPTKKBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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